An In-depth Technical Guide to the Chemical Properties of 25-Desacetyl Rifampicin-d3
An In-depth Technical Guide to the Chemical Properties of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the front-line tuberculosis drug, Rifampicin (B610482). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, pharmacokinetic studies, and metabolic research.
Core Chemical and Physical Properties
25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool for a range of analytical and research applications, particularly in mass spectrometry-based quantification and metabolite identification studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for 25-Desacetyl Rifampicin-d3.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1][2][3][4] |
| Molecular Weight | 783.92 g/mol | [1][3][5][6][7] |
| Appearance | Reddish Orange to Brown Orange Solid | [1][7] |
| Melting Point | >162 °C (decomposition) | [1][3][8] |
| Purity | >85% to >98% (vendor specific) | [2][5] |
| Solubility | Soluble in Chloroform and Methanol (B129727). Slightly soluble in DMSO. | [1][3][9] |
| Storage Conditions | -20°C, often in an amber vial under an inert atmosphere. | [1][3][7][8] |
| CAS Number (Unlabeled) | 16783-99-6 | [4][7][10][11][12] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, primarily through a deacetylation process, to form its active metabolite, 25-Desacetyl Rifampicin.[1][2] This biotransformation is a crucial aspect of Rifampicin's pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for the analysis of 25-Desacetyl Rifampicin are crucial for accurate pharmacokinetic and metabolic studies. Below are synthesized protocols based on published analytical methods for the unlabeled analogue, which are directly applicable to the deuterated form.
Protocol 1: Quantification of 25-Desacetyl Rifampicin in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies described for the simultaneous determination of Rifampicin and its primary metabolite.[9][13]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., a deuterated analog of a related compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent or Waters Acquity UPLC system.[9]
-
Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[9]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate (B1220265) in water.[9]
-
Solvent B: 0.1% formic acid in acetonitrile or methanol.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters XEVO TQ S micro).[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin-d3 and the internal standard.
-
Data Analysis: Quantify the analyte by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Protocol 2: Analysis of 25-Desacetyl Rifampicin by HPLC with UV Detection
This protocol is based on validated HPLC methods for the quantification of 25-Desacetyl Rifampicin in biological matrices.[8][12][14][15]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 or C8 column (e.g., Phenomenex Luna C18).[12]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.01 M sodium phosphate (B84403) buffer, pH 5.2) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 35:65 (v/v).[8]
-
Flow Rate: 0.8 - 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify and quantify the 25-Desacetyl Rifampicin peak based on its retention time compared to a standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Experimental Workflow for Metabolite Identification
The use of stable isotope-labeled compounds like 25-Desacetyl Rifampicin-d3 is central to modern metabolomics for unambiguous metabolite identification and flux analysis.
This guide provides a foundational understanding of the chemical properties and analytical considerations for 25-Desacetyl Rifampicin-d3. The provided protocols and workflows are intended to be starting points and should be optimized for specific experimental needs and instrumentation.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 5. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 15. eprints.nirt.res.in [eprints.nirt.res.in]
